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Abstract
(+)-OSU6162, the (R)-enantiomer of OSU6162, is a novel psychoactive compound with a

unique pharmacological profile as a dopamine stabilizer. It acts as a partial agonist at both

dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive

overview of the chemical structure, properties, and pharmacology of (+)-OSU6162, with a focus

on its distinct characteristics compared to its more commonly studied (S)-enantiomer, (-)-

OSU6162. This document is intended to serve as a resource for researchers and professionals

in the field of drug development and neuroscience.

Chemical Structure and Properties
(+)-OSU6162, also known as PNU-96391, is a phenylpiperidine derivative. Its chemical

structure is characterized by a propyl-piperidine ring linked to a methanesulfonyl-phenyl group.
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Identifier Value

IUPAC Name
(3R)-3-[3-(methylsulfonyl)phenyl]-1-

propylpiperidine

CAS Number 156907-84-5 (for racemate)

Molecular Formula C₁₅H₂₃NO₂S

Molecular Weight 281.41 g/mol

SMILES
CCCN1CCC--INVALID-LINK--

C2=CC(=CC=C2)S(=O)(=O)C

InChI

InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-

14(12-16)13-6-4-8-15(11-

13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-

2H3/t14-/m0/s1

Physicochemical Properties
Detailed experimental data on the physicochemical properties of the isolated (+)-enantiomer

are not extensively reported in publicly available literature. However, based on its chemical

structure, it is expected to be a white to off-white solid with solubility in organic solvents and

aqueous acidic solutions.

Pharmacological Properties
(+)-OSU6162 exhibits a dual mechanism of action as a partial agonist at dopamine D2 and

serotonin 5-HT2A receptors. This profile contributes to its function as a "dopamine stabilizer,"

meaning it can modulate dopaminergic activity depending on the baseline level of dopamine in

the brain.

In Vitro Pharmacology
Both enantiomers of OSU6162 demonstrate partial agonism at D2 and 5-HT2A receptors, but

with notable differences in potency and efficacy.[1][2] The (+)-enantiomer has been shown to

have higher efficacy at the 5-HT2A receptor compared to the (-)-enantiomer.[1][2][3]

Conversely, the (-)-enantiomer exhibits higher potency at the D2 receptor.[1][2]
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While specific Ki, EC50, and Emax values for (+)-OSU6162 are not consistently reported

across the literature, the available data indicates a lower affinity for D2 receptors compared to

its S-enantiomer.[4] One study reported a pKi value of 5.36 for (S)-OSU6162 at the D2

receptor.[1][4] For the racemic mixture, one study noted an Emax of 54.3% relative to

dopamine in a [35S]GTPγS binding assay in the absence of sodium ions.[1][4]

Table 2.1: Comparative In Vitro Receptor Profile of OSU6162 Enantiomers

Receptor (+)-OSU6162 (-)-OSU6162 Reference

Dopamine D2
Lower Potency, Partial

Agonist

Higher Potency,

Partial Agonist
[1][2]

Serotonin 5-HT2A
Higher Efficacy, Partial

Agonist

Weaker Partial

Agonist
[1][2][3][4]

Note: Quantitative data for the individual enantiomers are not consistently available. The table

reflects the qualitative comparisons reported in the literature.

In Vivo Pharmacology
In animal models, both enantiomers of OSU6162 have demonstrated the ability to stabilize

locomotor activity. They can stimulate motor activity in animals with low baseline activity (e.g.,

habituated rats) and inhibit activity in animals with high baseline activity (e.g., amphetamine-

treated rats).[5] The greater stimulatory activity of (+)-OSU6162 in vivo has been correlated

with its higher efficacy at 5-HT2A receptors.[1][2] The head-twitch response (HTR) in mice, a

behavioral proxy for 5-HT2A receptor activation, is induced by (+)-OSU6162, further supporting

its partial agonist activity at this receptor.[3]

Experimental Protocols
The following sections outline the general methodologies for key experiments used to

characterize compounds like (+)-OSU6162.

Radioligand Binding Assay (for Dopamine D2 and
Serotonin 5-HT2A Receptors)
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This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test

compound.

Materials:

Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably

transfected with human D2 or 5-HT2A receptors).[6]

Radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).[1][7]

Test compound ((+)-OSU6162) at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4).

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g.,

haloperidol for D2, ketanserin for 5-HT2A).[7]

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: Incubate the cell membranes, radioligand, and varying concentrations of the test

compound in the assay buffer.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from unbound radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Counting: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the test

compound concentration to determine the IC50 value. Calculate the Ki value using the
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Cheng-Prusoff equation.[8]
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Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the G-protein activation following receptor stimulation by an

agonist or partial agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound.

Materials:

Cell membranes expressing the receptor of interest coupled to G-proteins.

[³⁵S]GTPγS.

GDP.

Test compound ((+)-OSU6162) at various concentrations.

Assay buffer.
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Scintillation counter.

Procedure:

Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP.

Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

Incubation: Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS

by rapid filtration.

Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test

compound concentration to determine EC50 and Emax values.

Signaling Pathways
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to

Gi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels. As a partial agonist, (+)-OSU6162 would elicit a

submaximal response compared to a full agonist like dopamine. In a state of high dopaminergic

tone, it would act as a functional antagonist, while in a low dopamine state, it would act as an

agonist.
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Caption: Simplified Dopamine D2 receptor signaling pathway.
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Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Its activation stimulates

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular

calcium, and DAG activates protein kinase C (PKC). As a partial agonist, (+)-OSU6162 would

induce a submaximal activation of this pathway.
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Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.
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Synthesis
The synthesis of specific enantiomers of OSU6162 typically involves chiral separation

techniques from a racemic mixture or asymmetric synthesis using chiral catalysts or starting

materials. Detailed protocols for the specific synthesis of the (+)-enantiomer are proprietary and

not extensively detailed in public literature.

Conclusion
(+)-OSU6162 is a pharmacologically active compound with a distinct profile as a partial agonist

at both dopamine D2 and serotonin 5-HT2A receptors. Its higher efficacy at 5-HT2A receptors

compared to its (-) enantiomer suggests it may have different therapeutic applications or a

varied side-effect profile. Further research is needed to fully elucidate the specific quantitative

pharmacological parameters of (+)-OSU6162 and to explore its full therapeutic potential. This

guide provides a foundational understanding of its chemical and pharmacological properties to

aid in future research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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